molecular formula C13H18ClN3S B3956864 5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione

5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione

Cat. No. B3956864
M. Wt: 283.82 g/mol
InChI Key: UYYVTKPFROATSQ-UHFFFAOYSA-N
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Description

The compound “5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione” belongs to the class of organic compounds known as triazolidines . These are organic compounds containing a 1,2,4-triazolidine moiety, which is a five-membered heterocycle made up of one nitrogen atom, two carbon atoms, and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, isocyanates, and thiols . The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolidine ring, a thione group (C=S), a butyl group (C4H9), a methyl group (CH3), and a 4-chlorophenyl group (C6H4Cl) attached to the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the 1,2,4-triazolidine ring and the thione group . The exact reactions would depend on the specific reactants and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .

Future Directions

The future research directions for this compound could involve further studies to determine its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential use as a pharmaceutical or agrochemical .

properties

IUPAC Name

5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-3-4-9-13(2)15-12(18)17(16-13)11-7-5-10(14)6-8-11/h5-8,16H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVTKPFROATSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
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5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
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5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
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Reactant of Route 6
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